molecular formula C11H9ClO2 B2863924 [5-(3-Chlorophenyl)furan-2-yl]methanol CAS No. 40313-65-3

[5-(3-Chlorophenyl)furan-2-yl]methanol

Cat. No.: B2863924
CAS No.: 40313-65-3
M. Wt: 208.64
InChI Key: PFIJYKYXECJDLO-UHFFFAOYSA-N
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Description

[5-(3-Chlorophenyl)furan-2-yl]methanol: is a chemical compound belonging to the furan family. It possesses a unique chemical structure characterized by a furan ring substituted with a 3-chlorophenyl group and a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3-Chlorophenyl)furan-2-yl]methanol typically involves the reaction of 3-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction followed by reduction to yield the desired product. Commonly used catalysts include Lewis acids such as zinc chloride or aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[5-(3-Chlorophenyl)furan-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [5-(3-Chlorophenyl)furan-2-yl]methanol serves as a building block for the synthesis of more complex molecules. It is used in the development of new materials and as an intermediate in organic synthesis .

Biology

It can be used as a probe to investigate the activity of specific enzymes .

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development .

Industry

Industrially, the compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique chemical properties make it valuable in the formulation of various products .

Comparison with Similar Compounds

Similar Compounds

  • [5-(3-Bromophenyl)furan-2-yl]methanol
  • [5-(3-Fluorophenyl)furan-2-yl]methanol
  • [5-(3-Methylphenyl)furan-2-yl]methanol

Uniqueness

Compared to similar compounds, [5-(3-Chlorophenyl)furan-2-yl]methanol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications .

Properties

IUPAC Name

[5-(3-chlorophenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-6,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIJYKYXECJDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40313-65-3
Record name (5-(3-CHLOROPHENYL)-2-FURYL)METHANOL
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